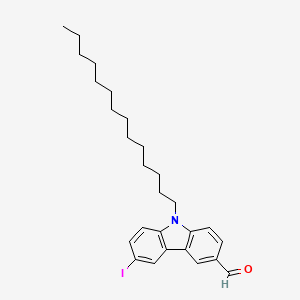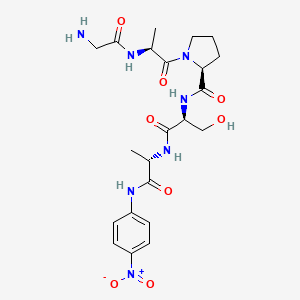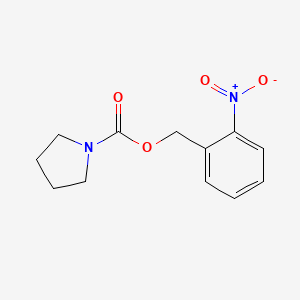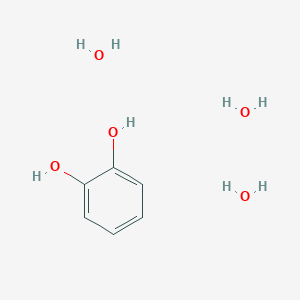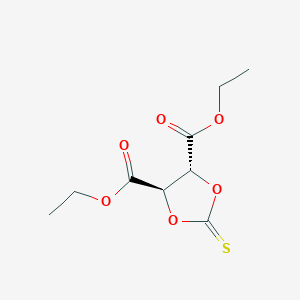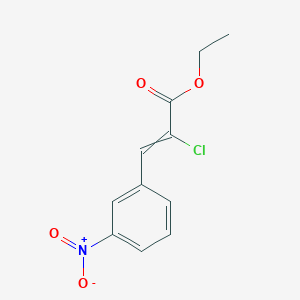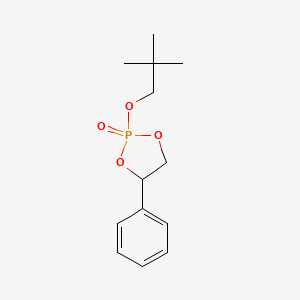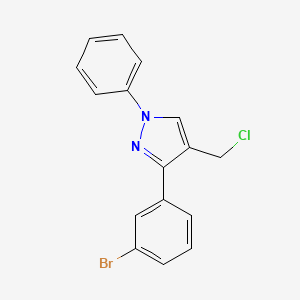
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group at position 3, a chloromethyl group at position 4, and a phenyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the phenyl and bromophenyl groups.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This involves the reaction of the pyrazole with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrazole rings.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and chloromethyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
3-(3-Chlorophenyl)-4-(chloromethyl)-1-phenylpyrazole: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-4-(methyl)-1-phenylpyrazole: Similar structure but with a methyl group instead of chloromethyl.
Uniqueness
The unique combination of the bromophenyl, chloromethyl, and phenyl groups in 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole contributes to its distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
372190-28-8 |
|---|---|
Molekularformel |
C16H12BrClN2 |
Molekulargewicht |
347.63 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-4-(chloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C16H12BrClN2/c17-14-6-4-5-12(9-14)16-13(10-18)11-20(19-16)15-7-2-1-3-8-15/h1-9,11H,10H2 |
InChI-Schlüssel |
PUMPQNHDSAQION-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

